(1-Ethanesulfonyl-piperidin-4-yl)-methanol
Overview
Description
(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a chemical compound that has garnered significant attention due to its unique physical and chemical properties. It is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group and a methanol moiety. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the ethanesulfonyl-piperidine intermediate. This intermediate is then subjected to reduction to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-Ethanesulfonyl-piperidin-4-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethanesulfonyl group can be reduced to the corresponding thiol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ethanesulfonyl-piperidin-4-yl-aldehyde or ethanesulfonyl-piperidin-4-yl-carboxylic acid.
Reduction: Formation of ethanethiol-piperidin-4-yl-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(1-Ethanesulfonyl-piperidin-4-yl)-methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Ethanesulfonyl-piperidin-4-yl)-methanol involves its interaction with specific molecular targets. The ethanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a wide range of applications.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Uniqueness: (1-Ethanesulfonyl-piperidin-4-yl)-methanol is unique due to the presence of both the ethanesulfonyl and methanol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other piperidine derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWSUALCIMBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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